1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a chemical compound with the molecular formula C14H18FNO and a molecular weight of 235.30 g/mol. This compound is notable for its application in various scientific fields, including chemistry, biology, and medicine. It serves as a building block for more complex molecules, is involved in studies of enzyme inhibition and receptor binding, and is being investigated for potential therapeutic applications in drug development.
The compound can be sourced from chemical suppliers and is classified under the category of organic compounds, specifically as an ethanone derivative. Its structure incorporates a fluorinated phenyl group and a piperidine moiety, which contribute to its unique chemical properties.
The synthesis of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone typically involves several key steps:
The reaction typically requires careful monitoring of temperature and pH to ensure optimal yield and purity. The final product can be purified through recrystallization or chromatography techniques.
The molecular structure of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone features:
The compound's structural formula can be represented as follows:
This structure is crucial for understanding its reactivity and interactions with biological targets.
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone can undergo various chemical reactions:
The specific conditions for these reactions, such as temperature, solvent choice, and reaction time, play a critical role in determining the yield and selectivity of the products formed.
The mechanism of action for 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets:
Understanding these mechanisms is essential for exploring its potential applications in drug development.
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone exhibits several notable physical properties:
The chemical properties include:
These properties are crucial for its handling and storage in laboratory settings.
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone has several applications across various fields:
The strategic molecular design of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone leverages specific structural motifs to achieve targeted kinase inhibition. This section examines the compound's key pharmacophoric elements, computational binding predictions, and three-dimensional pharmacophore mapping for oncology-relevant kinase targets.
The molecular architecture of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone (C₁₃H₁₇FN₂O; MW: 236.29 g/mol) integrates two critical pharmacophoric elements that synergistically govern target engagement and selectivity [1] [3]. The 4-methylpiperazine moiety attached at the para-position of the phenyl ring serves as a multifunctional unit, contributing to both physicochemical properties and biomolecular interactions. This tertiary amine system, with a calculated pKa of approximately 8.2, remains predominantly protonated under physiological conditions (pH 7.4), enhancing aqueous solubility and facilitating ionic interactions with aspartate/glutamate residues in kinase ATP-binding pockets [4]. The N-methyl group extends into hydrophobic subpockets, with crystallographic studies of analogous piperazine-containing inhibitors demonstrating van der Waals contacts within 3.5-4.2 Å distance to aliphatic kinase residues (e.g., Val 848 in PI3Kα) [4].
The 3-fluorophenyl ketone system dictates spatial orientation and electronic modulation of binding interactions. The fluorine atom, positioned ortho to the acetyl group, serves as a hydrogen bond acceptor for backbone amide protons (e.g., Met 804 in Axl kinase) with a calculated distance of 2.9 Å [4]. Quantum mechanical analyses of similar fluoroaryl systems indicate that the fluorine substituent reduces electron density at the carbonyl carbon (partial charge: +0.37e vs. +0.29e in non-fluorinated analog), enhancing hydrogen bond acceptance with key residues. The acetyl group adopts a planar conformation that facilitates π-stacking interactions with tyrosine/phenylalanine gates in kinase activation loops while serving as a hydrogen bond acceptor for catalytic lysine residues (e.g., Lys 802 in Axl) [4]. Molecular dynamics simulations of structurally similar compounds reveal that the fluorophenyl system maintains torsional rigidity (ΔG = 2.8 kcal/mol for 30° rotation), preserving optimal binding geometry during target engagement [4].
Table 1: Structural Motifs and Their Contributions to Target Engagement
Structural Element | Key Molecular Properties | Biological Interactions |
---|---|---|
4-Methylpiperazine | pKa ~8.2; logP contribution: -0.4; Polar surface area: 15Ų | • Ionic interactions with kinase Asp/Glu residues• Hydrophobic contacts with aliphatic residues• Solubilization capacity (calculated logS: -3.2) |
3-Fluorophenyl Ring | Hammett σₘ: 0.34; Dipole moment: 1.52D; Van der Waals volume: 73.8ų | • Halogen bonding with backbone amides• Edge-to-face π-stacking with gatekeeper residues• Electron withdrawal to polarize carbonyl |
Acetyl Group | Bond angle: 120°; Torsional barrier: 2.8 kcal/mol; Electrostatic potential: -42 kcal/mol | • Hydrogen bond acceptance (2.7-3.1 Å distances)• Planar conformation for activation loop insertion• Hydration displacement in ATP pocket |
Advanced computational docking simulations position 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone within the ATP-binding clefts of PI3Kα and Axl kinases with distinctive binding poses that explain its inhibitory potential. For PI3Kα (PDB: 4L23), the compound demonstrates a binding free energy (ΔG) of -9.2 kcal/mol, forming critical interactions with both the hinge region and affinity pocket [3] [4]. The fluorophenyl system occupies a hydrophobic cleft bordered by Val 851, Ile 848, and Ile 932, with the fluorine atom positioned for halogen bonding to the backbone carbonyl of Ile 848 (distance: 3.1 Å). The 4-methylpiperazine moiety extends toward the solvent-exposed region, forming water-bridged hydrogen bonds to Asp 933 and Lys 802 while maintaining favorable desolvation energy (-3.8 kcal/mol). The carbonyl oxygen accepts a hydrogen bond from the catalytic lysine (Lys 802) at 2.85 Å distance, replicating adenine-ribose interactions of ATP [4].
In Axl kinase (PDB: 5U6B), the compound adopts a distinct binding mode with ΔG = -8.7 kcal/mol, leveraging the activation loop flexibility [4]. The fluorinated aromatic ring engages in parallel π-stacking with Phe 502 of the DFG motif (distance: 3.8 Å; angle: 12°), while the acetyl oxygen forms bifurcated hydrogen bonds to the hinge residue Met 623 (N-H...O=C, 2.9 Å) and catalytic lysine (Lys 567, 3.1 Å). The 4-methylpiperazine group occupies a hydrophobic pocket created by Leu 567, Val 514, and Ala 519, with the terminal methyl group positioned 3.9 Å from the alanine Cβ atom. Molecular dynamics simulations (100 ns) confirm complex stability with RMSD fluctuations < 1.2 Å for the protein-ligand complex, while MM-PBSA calculations estimate a dissociation constant (Kd) of 320 nM for PI3Kα versus 680 nM for Axl, consistent with enzymatic inhibition data for structurally similar analogs [4].
Table 2: Comparative Docking Profiles for Key Kinase Targets
Kinase Parameter | PI3Kα Binding Mode | Axl Kinase Binding Mode |
---|---|---|
Binding Free Energy (ΔG) | -9.2 kcal/mol | -8.7 kcal/mol |
Key H-Bond Interactions | Lys802 (2.85Å), Water-mediated with Asp933 | Met623 (2.90Å), Lys567 (3.10Å) |
Halogen/Hydrophobic Contacts | Ile848 (F...O=C, 3.1Å), Val851 (3.4Å), Ile932 (4.0Å) | Phe502 (π-stack, 3.8Å), Val514 (3.6Å), Ala519 (3.9Å) |
Solvent Exposure | 35% solvent-accessible surface area | 28% solvent-accessible surface area |
Predicted Kd (MM-PBSA) | 320 nM | 680 nM |
Simulation Stability (RMSD) | 0.9 ± 0.3 Å | 1.1 ± 0.4 Å |
Pharmacophore modeling reveals a five-feature map essential for dual PI3Kα and Axl kinase inhibition: (1) an aromatic ring centroid (fluorophenyl), (2) hydrogen bond acceptor (ketone oxygen), (3) hydrophobic region (methyl group of piperazine), (4) cationic center (protonated piperazine nitrogen), and (5) halogen bond donor (fluorine atom) [3] [4]. For optimal PI3Kα inhibition, spatial constraints require the hydrogen bond acceptor at 5.2 ± 0.3 Å from the cationic center and 3.8 ± 0.2 Å from the halogen atom. The hydrophobic feature must be positioned 7.1 ± 0.4 Å from the aromatic centroid with dihedral angle constraints of 55 ± 5° relative to the cationic center. Quantum mechanically optimized pharmacophore models demonstrate that fluorine's σ-hole (electrostatic potential: +28 kcal/mol) aligns with backbone carbonyl dipoles (-30 kcal/mol) at 140-160° angles, consistent with Type II halogen bonding geometries observed in kinase co-crystals [4].
Comparative mapping between PI3Kα and Axl reveals target-specific vector requirements. PI3Kα necessitates a shorter distance between the cationic center and hydrogen bond acceptor (5.2Å vs. 5.8Å in Axl) but tolerates greater positional variability in hydrophobic feature placement (±0.4Å vs. ±0.2Å in Axl). Axl kinase requires precise halogen placement at 4.1 ± 0.1 Å from the hinge region hydrogen bond acceptor, explaining the compound's selectivity profile. The pharmacophore model successfully predicted bioactivity (pIC₅₀ >7.0) for 82% of 45 known active analogs in a validation study, with failures occurring only when the methylpiperazine group adopted unfavorable chair-to-boat transitions disrupting cationic center positioning [4]. Electron density maps from analogous crystal structures confirm that the acetyl group's hydrogen bond acceptance capacity (electrostatic potential: -42 kcal/mol) must remain uncompromised for high-affinity binding to both kinase targets.
Table 3: Pharmacophore Feature Metrics for Kinase Targets
Pharmacophore Feature | PI3Kα Spatial Parameters | Axl Kinase Spatial Parameters | Tolerance |
---|---|---|---|
Aromatic Centroid | Reference point | Reference point | N/A |
Hydrogen Bond Acceptor (Carbonyl) | 5.2 ± 0.3 Å from cationic center | 5.8 ± 0.3 Å from cationic center | ±0.3Å |
Halogen (Fluorine) | 3.8 ± 0.2 Å from HBA | 4.1 ± 0.1 Å from HBA | ±0.2Å |
Hydrophobic (Methyl) | 7.1 ± 0.4 Å from aromatic centroid | 6.8 ± 0.2 Å from aromatic centroid | ±0.3Å |
Cationic Center (N⁺) | 4.5 ± 0.3 Å from hydrophobic | 4.2 ± 0.3 Å from hydrophobic | ±0.2Å |
Dihedral Angle (Centroid-N⁺-HBA) | 55 ± 5° | 62 ± 3° | ±5° |
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